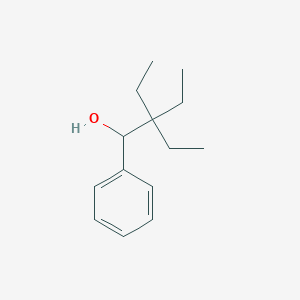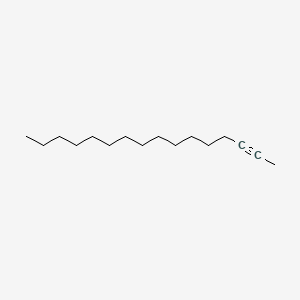
2-Hexadecyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexadecyne is an organic compound with the molecular formula C16H30 It is a type of alkyne, characterized by the presence of a carbon-carbon triple bond
準備方法
Synthetic Routes and Reaction Conditions: 2-Hexadecyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes . For instance, the reaction between 1-hexyne and a suitable alkyl halide in the presence of a strong base like sodium amide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes . These processes often use metal catalysts such as palladium or nickel to facilitate the addition of alkyl groups to terminal alkynes .
化学反応の分析
Types of Reactions: 2-Hexadecyne undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxygenated products, such as ketones and carboxylic acids.
Reduction: Hydrogenation of this compound can yield hexadecane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-bromohexadecane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogenation typically requires halogens like bromine or chlorine, often in the presence of light or a catalyst.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Hexadecane.
Substitution: Halogenated derivatives like 2-bromohexadecane.
科学的研究の応用
2-Hexadecyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Hexadecyne exerts its effects is primarily through its reactivity at the triple bond . This reactivity allows it to participate in various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Hexadecane: A saturated hydrocarbon with the formula C16H34.
1-Hexadecene: An alkene with the formula C16H32.
2-Hexadecene: Another alkyne with a similar structure but different reactivity.
Uniqueness: 2-Hexadecyne is unique due to its triple bond , which imparts distinct chemical properties compared to its saturated and unsaturated counterparts. This triple bond makes it more reactive and versatile in chemical synthesis .
特性
CAS番号 |
629-75-4 |
|---|---|
分子式 |
C16H30 |
分子量 |
222.41 g/mol |
IUPAC名 |
hexadec-2-yne |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7-16H2,1-2H3 |
InChIキー |
QYOCOJVJMRFVPG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC#CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



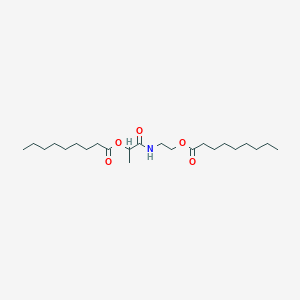

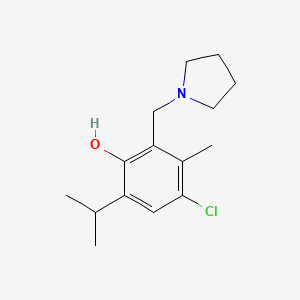
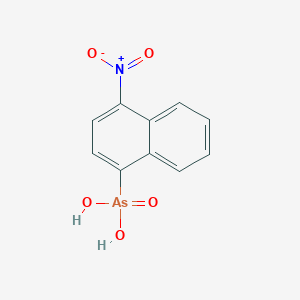

![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
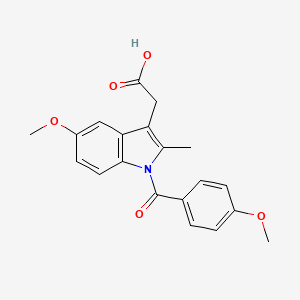
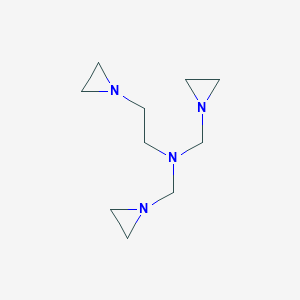
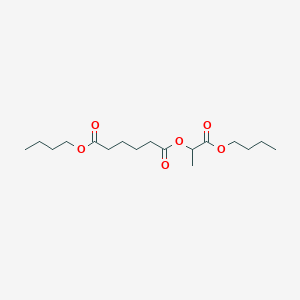
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
